Cas no 2385014-67-3 (Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate)
![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2385014-67-3x500.png)
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
- EN300-1673252
- 2385014-67-3
- methyl 3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
-
- インチ: 1S/C12H20BrNO4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13/h8H,5-7H2,1-4H3,(H,14,16)
- InChIKey: NWOQEELBNHAZPG-UHFFFAOYSA-N
- ほほえんだ: BrCC1CC(C(=O)OC)(C1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 321.05757g/mol
- どういたいしつりょう: 321.05757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.6Ų
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1673252-0.5g |
methyl 3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 0.5g |
$824.0 | 2023-05-26 | |
Enamine | EN300-1673252-0.1g |
methyl 3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 0.1g |
$366.0 | 2023-05-26 | |
Enamine | EN300-1673252-5.0g |
methyl 3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 5g |
$3065.0 | 2023-05-26 | |
1PlusChem | 1P028DQJ-250mg |
methyl3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 250mg |
$710.00 | 2024-05-22 | |
1PlusChem | 1P028DQJ-100mg |
methyl3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 100mg |
$515.00 | 2024-05-22 | |
Aaron | AR028DYV-500mg |
methyl3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 500mg |
$1158.00 | 2025-02-16 | |
Aaron | AR028DYV-2.5g |
methyl3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 2.5g |
$2873.00 | 2025-02-16 | |
1PlusChem | 1P028DQJ-5g |
methyl3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 5g |
$3851.00 | 2024-05-22 | |
Enamine | EN300-1673252-0.05g |
methyl 3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 0.05g |
$245.0 | 2023-05-26 | |
Enamine | EN300-1673252-2.5g |
methyl 3-(bromomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate |
2385014-67-3 | 95% | 2.5g |
$2071.0 | 2023-05-26 |
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylateに関する追加情報
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate (CAS No. 2385014-67-3): A Comprehensive Overview
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate (CAS No. 2385014-67-3) is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This compound, often referred to as Methyl 3-(bromomethyl)-1-Boc-amino-cyclobutane-1-carboxylate, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structural features, including the bromomethyl group and the Boc (tert-butyloxycarbonyl) protecting group, make it an essential building block for the development of novel therapeutic agents.
The chemical structure of Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate consists of a cyclobutane ring with a bromomethyl substituent and a Boc-protected amino group. The presence of these functional groups provides multiple points for further chemical modification, enabling the synthesis of a wide range of derivatives. The bromomethyl group can be readily engaged in nucleophilic substitution reactions, while the Boc protecting group can be selectively removed under mild acidic conditions, allowing for sequential functionalization.
Recent research has highlighted the importance of Methyl 3-(bromomethyl)-1-Boc-amino-cyclobutane-1-carboxylate in the development of novel drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent activity against certain types of cancer cells. The cyclobutane ring, with its inherent rigidity and conformational constraints, can influence the binding affinity and selectivity of the resulting molecules towards specific biological targets. This makes it particularly useful in the design of small molecule inhibitors and modulators.
In addition to its applications in medicinal chemistry, Methyl 3-(bromomethyl)-1-Boc-amino-cyclobutane-1-carboxylate has also found use in the synthesis of complex organic molecules. Its ability to undergo selective transformations under controlled conditions has made it a valuable tool for synthetic chemists working on natural product synthesis and total synthesis projects. The compound's stability and reactivity profile have been extensively studied, providing a solid foundation for its use in various synthetic protocols.
The preparation of Methyl 3-(bromomethyl)-1-Boc-amino-cyclobutane-1-carboxylate typically involves multi-step synthetic routes that ensure high yields and purity. One common approach involves the bromination of a cyclobutane derivative followed by protection of the amino group with Boc. The resulting intermediate can then be further functionalized to introduce additional substituents or to modify existing ones. The choice of reaction conditions and reagents is critical to achieving the desired product with minimal side reactions.
The physical properties of Methyl 3-(bromomethyl)-1-Boc-amino-cyclobutane-1-carboxylate have been well-characterized, including its melting point, solubility, and spectroscopic data. These properties are essential for quality control and analytical purposes, ensuring that the compound meets the required specifications for its intended applications. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of this compound.
In conclusion, Methyl 3-(bromomethyl)-1-Boc-amino-cyclobutane-1-carboxylate (CAS No. 2385014-67-3) is a highly valuable compound in both academic research and industrial applications. Its unique structural features and versatile reactivity make it an indispensable tool for chemists working on the development of new drugs and complex organic molecules. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in the field of medicinal chemistry.
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